9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride involves several steps. One common method includes the reaction of cis-3,5-dimethyl-1-piperazinylpropylamine with 9H-carbazole in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems, particularly dopamine receptors.
Medicine: It has been investigated for its potential as an antipsychotic agent and its ability to counteract the effects of cocaine. .
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride involves its interaction with dopamine receptors, particularly the D3 receptor. By binding to these receptors, the compound can modulate dopamine signaling, which is crucial in its role as a cocaine antagonist and potential antipsychotic agent. In oncology, the compound exerts its effects by inducing apoptosis and inhibiting angiogenesis, thereby reducing tumor growth and proliferation .
Comparison with Similar Compounds
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride can be compared with other similar compounds, such as:
Haloperidol: Another antipsychotic agent that also targets dopamine receptors but has a different chemical structure.
Clozapine: An atypical antipsychotic with a broader receptor profile, including serotonin receptors.
Pentazocine: An analgesic that interacts with opioid receptors but shares some structural similarities with piperazine derivatives.
The uniqueness of this compound lies in its dual action as a cocaine antagonist and potential anticancer agent, which distinguishes it from other compounds in its class .
Properties
IUPAC Name |
9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3.2ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRZGHGYMUSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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